![molecular formula C16H18FN3OS B2470025 (3-(4-Fluorophenyl)azepan-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1797604-78-4](/img/structure/B2470025.png)
(3-(4-Fluorophenyl)azepan-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
(3-(4-Fluorophenyl)azepan-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a member of the azepane class of compounds and has been synthesized using various methods. In
Scientific Research Applications
- Researchers have synthesized various indole derivatives with antiviral properties . Notably, (3-(4-Fluorophenyl)azepan-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone could be explored as an antiviral agent. Its structural features may allow it to interact with viral proteins or enzymes, inhibiting viral replication. Further studies are needed to assess its efficacy against specific viruses.
Antiviral Activity
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets in a way that induces a therapeutic effect. This could involve binding to a receptor, inhibiting an enzyme, or modulating a biological pathway .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.
Pharmacokinetics
These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the biological activities of similar compounds, it could potentially have a range of effects, such as inhibiting viral replication, reducing inflammation, killing cancer cells, or blocking the action of harmful enzymes .
properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c1-11-15(22-19-18-11)16(21)20-9-3-2-4-13(10-20)12-5-7-14(17)8-6-12/h5-8,13H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWAEBUGZDDFST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Fluorophenyl)azepan-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone |
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